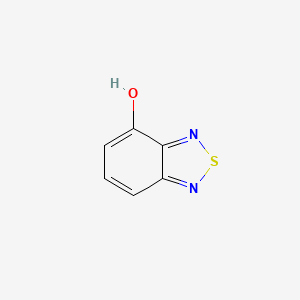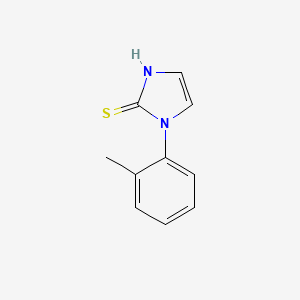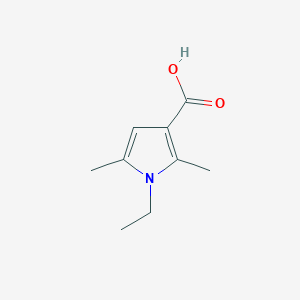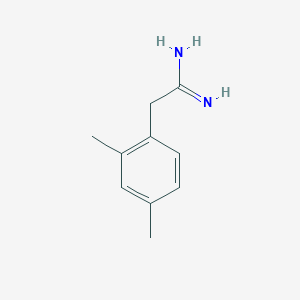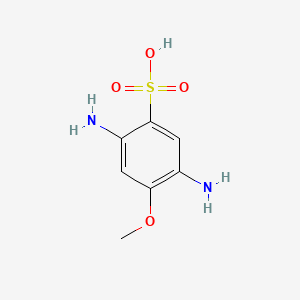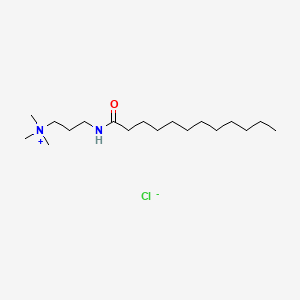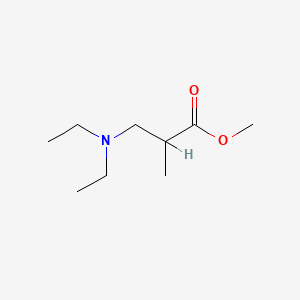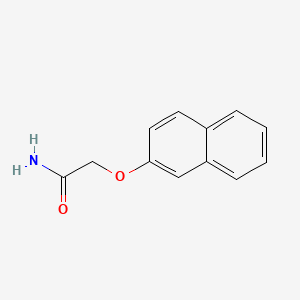![molecular formula C62H90N16O12S B1622228 (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 61012-20-2](/img/structure/B1622228.png)
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- is a synthetic peptide analog of the naturally occurring gonadotropin-releasing hormone. This compound is designed to mimic the activity of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .
Méthodes De Préparation
The synthesis of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group is used as a protecting group for the penicillamine residue to prevent unwanted side reactions during the synthesis . Industrial production methods typically involve automated peptide synthesizers to ensure high purity and yield.
Analyse Des Réactions Chimiques
Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- can undergo various chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The ethylamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles for substitution reactions. Major products formed from these reactions include disulfide-linked peptides and substituted ethylamide derivatives.
Applications De Recherche Scientifique
Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- involves binding to gonadotropin-releasing hormone receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to stimulate the production of sex steroids and gametes .
Comparaison Avec Des Composés Similaires
Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- can be compared to other gonadotropin-releasing hormone analogs, such as:
Buserelin: Another synthetic analog with similar applications in reproductive health.
Leuprolide: Used in the treatment of hormone-dependent cancers and reproductive disorders.
Triptorelin: Employed in assisted reproductive technologies and hormone therapy.
The uniqueness of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- lies in its specific modifications, such as the penicillamine residue and ethylamide group, which enhance its stability and receptor binding affinity.
Propriétés
Numéro CAS |
61012-20-2 |
|---|---|
Formule moléculaire |
C62H90N16O12S |
Poids moléculaire |
1283.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H90N16O12S/c1-9-66-57(88)48-17-13-25-78(48)59(90)42(16-12-24-67-60(63)64)71-52(83)43(26-34(2)3)75-58(89)50(62(7,8)91-61(4,5)6)77-55(86)44(27-35-18-20-38(80)21-19-35)72-56(87)47(32-79)76-53(84)45(28-36-30-68-40-15-11-10-14-39(36)40)73-54(85)46(29-37-31-65-33-69-37)74-51(82)41-22-23-49(81)70-41/h10-11,14-15,18-21,30-31,33-34,41-48,50,68,79-80H,9,12-13,16-17,22-29,32H2,1-8H3,(H,65,69)(H,66,88)(H,70,81)(H,71,83)(H,72,87)(H,73,85)(H,74,82)(H,75,89)(H,76,84)(H,77,86)(H4,63,64,67)/t41-,42-,43-,44-,45-,46-,47-,48-,50-/m0/s1 |
Clé InChI |
FLILNWDVJWBIBP-OCOCDLJMSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)SC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
SMILES isomérique |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)SC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES canonique |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)SC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Key on ui other cas no. |
61012-20-2 |
Séquence |
XHWSYXLRP |
Synonymes |
D-penicillamine-(t-butyl)(6)-GnRH(1-9)nonapeptide ethylamide GnRH (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- PCA(tBu)-EA-GnRH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


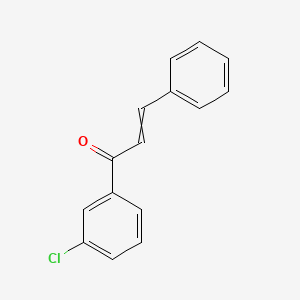
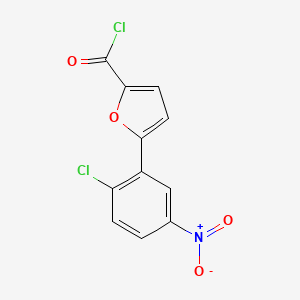
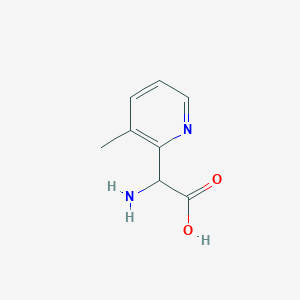
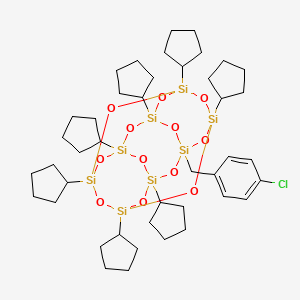
![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
